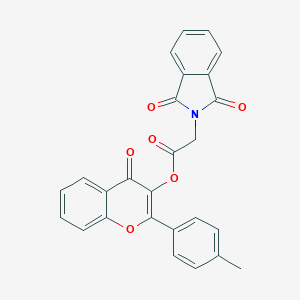![molecular formula C20H17N3O3S2 B254667 3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TDZD-8 and has been extensively studied for its ability to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several signaling pathways.
Wirkmechanismus
TDZD-8 is a potent inhibitor of GSK-3β, which is involved in several signaling pathways. Inhibition of GSK-3β leads to the activation of downstream signaling pathways, which are involved in various cellular processes such as cell proliferation, differentiation, and survival. TDZD-8 has been shown to inhibit GSK-3β activity by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
TDZD-8 has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. TDZD-8 has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, TDZD-8 has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TDZD-8 is its specificity towards GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various disease conditions. However, one of the limitations of TDZD-8 is its low solubility in water, which can pose challenges in its use in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of TDZD-8. One of the potential applications of TDZD-8 is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TDZD-8 has also been shown to exhibit anti-viral activity, making it a potential therapeutic agent for viral infections. Additionally, TDZD-8 has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Conclusion:
In conclusion, TDZD-8 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TDZD-8 exhibits specific inhibition of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various disease conditions. TDZD-8 has several potential therapeutic applications, including anti-inflammatory, anti-tumor, and neuroprotective effects. Further research is needed to fully understand the potential of TDZD-8 in the treatment of various disease conditions.
Synthesemethoden
TDZD-8 can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the formation of a thiadiazole ring, which is then coupled with a pyrrolone ring to form the final product. The synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TDZD-8 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. TDZD-8 has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Eigenschaften
Produktname |
3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C20H17N3O3S2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
4-hydroxy-2-phenyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H17N3O3S2/c1-11(2)18-21-22-20(28-18)23-15(12-7-4-3-5-8-12)14(17(25)19(23)26)16(24)13-9-6-10-27-13/h3-11,15,25H,1-2H3 |
InChI-Schlüssel |
IEJPJGMQUSAAPD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)

![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)
![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)


![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)